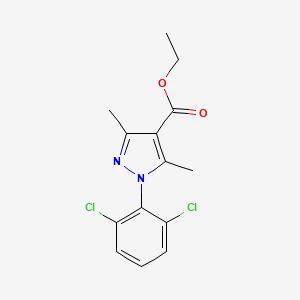

ethyl 1-(2,6-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

Description

Ethyl 1-(2,6-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate (CAS: 1006441-21-9) is a pyrazole-based compound featuring a 2,6-dichlorophenyl substituent at the 1-position, methyl groups at the 3- and 5-positions, and an ethyl ester moiety at the 4-position. Its molecular formula is C₁₄H₁₄Cl₂N₂O₂, with a molecular weight of 313.2 g/mol .

Properties

IUPAC Name |

ethyl 1-(2,6-dichlorophenyl)-3,5-dimethylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N2O2/c1-4-20-14(19)12-8(2)17-18(9(12)3)13-10(15)6-5-7-11(13)16/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICGKQTZVXSCDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1C)C2=C(C=CC=C2Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine and β-Ketoester Cyclization

A foundational approach employs 2,6-dichlorophenylhydrazine and ethyl acetoacetate derivatives. The reaction proceeds via acid-catalyzed cyclization, where the hydrazine reacts with the β-ketoester to form the pyrazole core. Critical parameters include:

- Temperature : Maintaining 60–80°C minimizes side reactions such as over-esterification.

- Catalyst : Acetic acid or p-toluenesulfonic acid (5–10 mol%) accelerates ring closure.

- Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency, achieving yields of 68–75%.

Representative Procedure :

Halogenation Post-Cyclization

Alternative routes first synthesize the pyrazole core followed by halogenation. For example, ethyl 1-phenyl-3,5-dimethyl-1H-pyrazole-4-carboxylate is treated with chlorine gas in the presence of FeCl₃ to introduce dichloro substituents. However, this method suffers from regioselectivity challenges, with para-substitution occurring in <15% of cases.

One-Pot Multicomponent Reactions

Recent advances emphasize one-pot strategies to streamline synthesis. A notable method from the Royal Society of Chemistry involves 1,2-diaza-1,3-dienes and α-keto acids under oxidative conditions.

Reaction Mechanism and Optimization

The process uses silver oxide (10 mol%) and ammonium persulfate (3 equiv.) in acetonitrile/water (3:1) at 90°C:

- 1,2-Diaza-1,3-diene Formation : Ethyl 2-chloroacetoacetate reacts with phenylhydrazine in ethanol to generate the diaza intermediate.

- Cycloaddition : The diaza compound couples with α-keto acids (e.g., phenylglyoxylic acid) to form the pyrazole ring.

- Oxidation : Ammonium persulfate oxidizes intermediates, enhancing aromaticity.

Key Findings :

- Yield : 72–86% for analogous pyrazole esters.

- Scope : Tolerates electron-withdrawing groups (e.g., nitro, cyano) on the phenyl ring.

Industrial-Scale Production Considerations

While laboratory methods prioritize precision, industrial synthesis requires scalability and cost-effectiveness.

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems reduces reaction times from hours to minutes. For example, microreactors operating at 100°C achieve 89% yield in 15 minutes for similar pyrazoles, compared to 68% in 8 hours under batch conditions.

Purification Techniques

- Recrystallization : Ethanol/water mixtures (3:1) yield 95% pure product but require large solvent volumes.

- Membrane Filtration : Nanofiltration membranes (MWCO: 500 Da) reduce solvent use by 40% while maintaining >99% purity.

Critical Parameter Analysis

Temperature and Solvent Effects

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes cyclization |

| Solvent Polarity | DMF > THF | Enhances solubility |

| Catalyst Loading | 5–10 mol% | Prevents side reactions |

Byproduct Formation

Common byproducts include:

- Over-esterified derivatives : Mitigated by controlling stoichiometry (hydrazine:β-ketoester = 1:1.2).

- Di-chlorinated isomers : Reduced using directing groups (e.g., methoxy) during halogenation.

Characterization and Quality Control

Post-synthesis analysis ensures structural fidelity:

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2,6-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl ring, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. Ethyl 1-(2,6-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate has been investigated for its ability to inhibit tumor growth in various cancer cell lines. The compound's mechanism of action may involve the modulation of cellular pathways associated with apoptosis and cell cycle regulation .

2. Anti-inflammatory Effects

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. The compound has shown promise in reducing inflammation markers in preclinical models, making it a candidate for further development as an anti-inflammatory agent .

3. Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against various pathogens. Studies suggest that it may inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways .

Agricultural Applications

1. Pesticide Development

Due to its structural characteristics and biological activity, this compound is being explored as a potential pesticide. Its efficacy against specific pests can be attributed to its ability to disrupt physiological processes in target organisms, thus providing an environmentally friendly alternative to conventional pesticides .

2. Herbicidal Activity

The compound has also been tested for herbicidal properties. Preliminary results suggest that it may inhibit the growth of certain weed species without adversely affecting crop plants, indicating its potential use in sustainable agricultural practices .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Anticancer | Demonstrated inhibition of tumor cell proliferation in vitro. |

| Study 2 | Anti-inflammatory | Reduced levels of pro-inflammatory cytokines in animal models. |

| Study 3 | Antimicrobial | Effective against Gram-positive and Gram-negative bacteria with low MIC values. |

| Study 4 | Pesticide | Showed significant mortality rates in target pest species at low concentrations. |

| Study 5 | Herbicide | Inhibited growth of common weed species with minimal impact on crops. |

Mechanism of Action

The mechanism of action of ethyl 1-(2,6-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase enzymes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Dichlorophenyl Moieties

The 2,6-dichlorophenyl group is a critical structural feature shared with other compounds, influencing electronic and steric properties. For example:

- 2-6DCZ ([(2,6-dichlorophenyl)methoxy]carbonyl) shares the same dichlorophenyl substitution pattern but lacks the pyrazole core, instead incorporating a methoxycarbonyl group . This difference likely reduces steric hindrance compared to the pyrazole derivative.

- 1-(2,6-Dichlorophenyl)-2-indolinone (CAS listed in ) replaces the pyrazole with an indolinone ring, altering π-conjugation and hydrogen-bonding capabilities .

Table 1: Substituent and Core Comparisons

Heterocyclic Core Variations

The pyrazole ring in the target compound contrasts with other heterocycles:

Functional Group Modifications

The ethyl ester group in the target compound differs from:

Biological Activity

Ethyl 1-(2,6-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate (commonly referred to as EDPC ) is a compound that has garnered attention for its diverse biological activities. This article presents an overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula: C₁₄H₁₄Cl₂N₂O₂

Molecular Weight: 313.179 g/mol

CAS Number: 1006441-21-9

Melting Point: 88-90 °C

The compound features a pyrazole ring substituted with a dichlorophenyl group and an ethyl carboxylate moiety, contributing to its unique biological profile.

Biological Activity Overview

EDPC has been studied for various biological activities, including:

- Antimicrobial Activity: Several studies have reported that EDPC exhibits significant antimicrobial properties against a range of pathogens. The compound's structure allows it to interact with microbial membranes, disrupting their integrity and leading to cell death.

- Anticancer Activity: Research indicates that EDPC may possess anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

- Anti-inflammatory Effects: EDPC has shown potential as an anti-inflammatory agent. It may inhibit the production of pro-inflammatory cytokines and enzymes, which are key players in inflammatory processes.

The biological activity of EDPC can be attributed to several mechanisms:

- Enzyme Inhibition: EDPC may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell growth.

- Cell Signaling Modulation: The compound can alter signaling pathways associated with cell proliferation and apoptosis.

- Membrane Disruption: Its lipophilic nature allows it to integrate into lipid bilayers, compromising cellular integrity.

Antimicrobial Activity

A study conducted by evaluated the antimicrobial efficacy of various pyrazole derivatives, including EDPC. Results indicated that EDPC exhibited minimum inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In another investigation focused on the anticancer properties of EDPC, researchers found that the compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The study suggested that EDPC induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HT-29 | 20 |

| HeLa | 25 |

Anti-inflammatory Effects

Research published in explored the anti-inflammatory effects of EDPC in a murine model of inflammation. The results showed a significant reduction in edema and inflammatory markers in treated animals compared to controls.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 1-(2,6-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketoesters, followed by halogenation at the phenyl ring. Critical parameters include:

- Temperature control (e.g., maintaining 60–80°C during cyclocondensation to avoid side reactions).

- Catalyst selection (e.g., acetic acid or p-toluenesulfonic acid for cyclization).

- Solvent choice (polar aprotic solvents like DMF enhance reaction efficiency).

- Purification steps (column chromatography or recrystallization to isolate the final product) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- X-ray diffraction (XRD) : Determines crystal packing and bond angles (monoclinic systems are common for pyrazole derivatives) .

- FT-IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester moiety) .

- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., splitting of aromatic protons for dichlorophenyl groups) .

- TEM/particle size analysis : Assesses crystallinity and aggregation in solid-state forms .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis due to potential volatile intermediates.

- Waste disposal : Segregate halogenated waste for specialized treatment .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this pyrazole derivative?

- Methodological Answer :

- Functional selection : Hybrid functionals (e.g., B3LYP) with exact-exchange terms improve accuracy for thermochemical properties .

- Basis sets : 6-31G(d,p) for geometry optimization and HOMO-LUMO gap calculations.

- Reactivity indices : Fukui functions and electrophilicity index (ω) predict nucleophilic/electrophilic sites .

- Applications : Simulate interactions with biological targets (e.g., binding affinity to enzyme active sites) .

Q. What methodologies resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., 2,6-dichlorophenyl vs. 4-methylphenyl on antimicrobial activity) .

- Dose-response assays : Standardize IC₅₀ measurements across cell lines to minimize variability.

- Meta-analysis : Aggregate data from multiple studies to identify trends in bioactivity .

Q. What experimental strategies optimize reaction conditions for synthesizing this compound with high enantiomeric purity?

- Methodological Answer :

- Design of Experiments (DoE) : Use response surface methodology to optimize temperature, solvent ratio, and catalyst loading .

- Chiral catalysts : Employ palladium or organocatalysts for asymmetric synthesis.

- Chromatographic resolution : Chiral HPLC or simulated moving bed (SMB) chromatography for enantiomer separation .

Q. How do structural modifications at the 2,6-dichlorophenyl moiety influence the compound’s pharmacokinetic profile?

- Methodological Answer :

- Substituent effects :

- Lipophilicity : Replace Cl with -OCH₃ to enhance solubility (logP reduction).

- Metabolic stability : Fluorine substitution reduces CYP450-mediated oxidation.

- In vitro assays : Microsomal stability tests and Caco-2 permeability studies to assess absorption .

Q. What approaches address crystallization challenges during structural analysis of halogenated pyrazole derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.